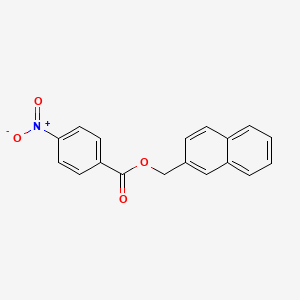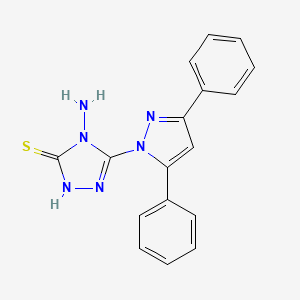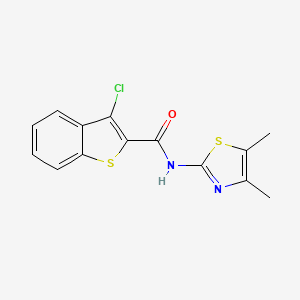
N-(2-methoxyphenyl)-3-(3-methylphenoxy)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyphenyl)-3-(3-methylphenoxy)propanamide, also known as GW 501516 or Cardarine, is a synthetic drug that has been extensively studied for its potential use in treating various diseases and conditions. It is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ) and has been found to have a number of beneficial effects on metabolism, endurance, and cardiovascular health.
作用机制
N-(2-methoxyphenyl)-3-(3-methylphenoxy)propanamide 501516 works by binding to and activating the PPARδ receptor. This receptor is found in various tissues throughout the body, including muscle, adipose tissue, and the liver. When activated, the PPARδ receptor increases the expression of genes involved in metabolism, energy production, and mitochondrial biogenesis.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-3-(3-methylphenoxy)propanamide 501516 has a number of biochemical and physiological effects on the body. These include:
1. Increased Fat Metabolism: N-(2-methoxyphenyl)-3-(3-methylphenoxy)propanamide 501516 has been shown to increase the expression of genes involved in fat metabolism, leading to increased fat oxidation and reduced body fat.
2. Improved Insulin Sensitivity: N-(2-methoxyphenyl)-3-(3-methylphenoxy)propanamide 501516 has been found to improve insulin sensitivity in animal studies, reducing the risk of type 2 diabetes.
3. Increased Endurance: N-(2-methoxyphenyl)-3-(3-methylphenoxy)propanamide 501516 has been found to increase endurance and physical activity capacity by increasing the expression of genes involved in oxidative metabolism and mitochondrial biogenesis.
4. Improved Cardiovascular Health: N-(2-methoxyphenyl)-3-(3-methylphenoxy)propanamide 501516 has been shown to improve cardiovascular health by reducing inflammation and improving lipid metabolism.
实验室实验的优点和局限性
One advantage of using N-(2-methoxyphenyl)-3-(3-methylphenoxy)propanamide 501516 in lab experiments is its well-defined mechanism of action. Its effects on metabolism and cardiovascular health are well-studied and understood. However, one limitation is that its long-term effects on human health are still unknown, as it has not been extensively studied in humans.
未来方向
1. Cancer Treatment: N-(2-methoxyphenyl)-3-(3-methylphenoxy)propanamide 501516 has been found to have anti-tumor effects in animal studies and may have potential as a cancer treatment.
2. Neurodegenerative Diseases: N-(2-methoxyphenyl)-3-(3-methylphenoxy)propanamide 501516 has been shown to have neuroprotective effects in animal studies and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
3. Muscle Wasting: N-(2-methoxyphenyl)-3-(3-methylphenoxy)propanamide 501516 has been found to increase muscle mass and reduce muscle wasting in animal studies and may have potential as a treatment for muscle wasting diseases.
4. Anti-Aging: N-(2-methoxyphenyl)-3-(3-methylphenoxy)propanamide 501516 has been found to have anti-aging effects in animal studies and may have potential as an anti-aging therapy.
In conclusion, N-(2-methoxyphenyl)-3-(3-methylphenoxy)propanamide, or N-(2-methoxyphenyl)-3-(3-methylphenoxy)propanamide 501516, is a synthetic drug that has been extensively studied for its potential use in treating various diseases and conditions. Its mechanism of action, biochemical and physiological effects, and potential future applications make it a promising area of research. However, its long-term effects on human health are still unknown and require further study.
合成方法
N-(2-methoxyphenyl)-3-(3-methylphenoxy)propanamide 501516 was first synthesized in the 1990s by a team of researchers at GlaxoSmithKline. The synthesis method involves the use of various chemical reagents and solvents to create the final product. The exact details of the synthesis method are proprietary and have not been disclosed to the public.
科学研究应用
N-(2-methoxyphenyl)-3-(3-methylphenoxy)propanamide 501516 has been extensively studied for its potential use in treating various diseases and conditions. It has been found to have a number of beneficial effects on metabolism, endurance, and cardiovascular health. Some of the areas where N-(2-methoxyphenyl)-3-(3-methylphenoxy)propanamide 501516 has been studied include:
1. Obesity: N-(2-methoxyphenyl)-3-(3-methylphenoxy)propanamide 501516 has been found to improve insulin sensitivity and reduce body fat in animal studies. It has also been shown to increase the expression of genes involved in fat metabolism.
2. Cardiovascular Health: N-(2-methoxyphenyl)-3-(3-methylphenoxy)propanamide 501516 has been found to improve cardiovascular health by reducing inflammation and improving lipid metabolism. It has also been shown to reduce the risk of atherosclerosis and other cardiovascular diseases.
3. Endurance: N-(2-methoxyphenyl)-3-(3-methylphenoxy)propanamide 501516 has been found to improve endurance and increase the capacity for physical activity. It has been shown to increase the expression of genes involved in oxidative metabolism and mitochondrial biogenesis.
属性
IUPAC Name |
N-(2-methoxyphenyl)-3-(3-methylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-13-6-5-7-14(12-13)21-11-10-17(19)18-15-8-3-4-9-16(15)20-2/h3-9,12H,10-11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEKGKJDYZFCCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCC(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(diethylamino)-3-methylphenyl]-2-methoxybenzamide](/img/structure/B5861416.png)
![2-(4-nitrophenyl)-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B5861420.png)
![6-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5861425.png)



![2-(4-chlorophenoxy)-N'-[(4-methoxyphenyl)acetyl]acetohydrazide](/img/structure/B5861444.png)
![isopropyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5861458.png)
![1-(4-fluorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5861459.png)
![N-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5861473.png)


